molecular formula C12H13F3N2O B12507913 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B12507913
M. Wt: 258.24 g/mol
InChI Key: ILENSZIBAAQNCZ-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine is a synthetic organic compound that features a pyridine ring substituted with an oxazole moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring followed by its attachment to the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve scalable processes that ensure consistent quality and cost-effectiveness. This might include continuous flow synthesis, use of automated reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyridine or oxazole rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridine derivatives with oxazole or trifluoromethyl substituents. Examples could be:

  • 2-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine
  • 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(trifluoromethyl)pyridine

Uniqueness

The uniqueness of 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This could result in unique reactivity, binding affinity, or biological activity.

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

4-propan-2-yl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-4-3-8(5-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3

InChI Key

ILENSZIBAAQNCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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